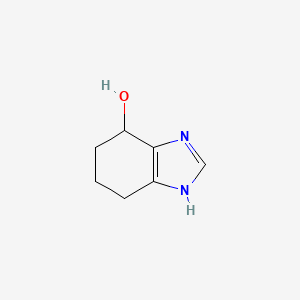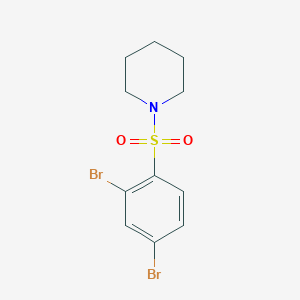
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol is a heterocyclic compound with the molecular formula C7H10N2O It is a derivative of benzodiazole, characterized by a fused benzene and diazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of 2-nitrobenzylamine followed by cyclization with formaldehyde. The reaction conditions often include the use of a reducing agent such as sodium borohydride and an acidic catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzodiazole: The parent compound with a similar ring structure but lacking the hydroxyl group.
1,3-benzodiazole-4-ol: A similar compound with a different substitution pattern on the benzodiazole ring.
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol: A positional isomer with the hydroxyl group at a different position.
Uniqueness
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-3-1-2-5-7(6)9-4-8-5/h4,6,10H,1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJPIIWNSVOZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-nitro-2-[[(1R)-1-pyridin-4-ylethyl]amino]pyridine-4-carboxylate](/img/structure/B6748269.png)

![2-(3-fluoro-4-methoxyphenyl)-1-[(3S)-3-methylpiperazin-1-yl]ethanone](/img/structure/B6748277.png)
![[(2R,4R)-4-amino-2-methylpiperidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B6748287.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[3-[(3-methylphenyl)methoxy]phenyl]ethanone](/img/structure/B6748297.png)
![[(1R,2R)-2-aminocyclopentyl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone](/img/structure/B6748307.png)
![[(1R,2S)-2-aminocyclopentyl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone](/img/structure/B6748308.png)

![(2S)-1-[2-[1-(4-fluorophenyl)pyrazol-3-yl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B6748318.png)
![(2R,4S)-N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B6748321.png)

![N-[(1-benzylindol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B6748339.png)
![N-[(1-benzylindol-3-yl)methyl]-1-pyridin-3-ylmethanamine](/img/structure/B6748347.png)
![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide](/img/structure/B6748360.png)
